molecular formula C24H21N3O4S B14119475 N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14119475
M. Wt: 447.5 g/mol
InChI Key: KLPSVIUVXPAVHM-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidinone derivative featuring a 2-methoxyphenyl substituent and an N-(2,3-dihydro-1H-inden-5-yl)acetamide side chain. The thieno-pyrimidinone core is known for its pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications.

Properties

Molecular Formula

C24H21N3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H21N3O4S/c1-31-20-8-3-2-7-18(20)27-23(29)22-19(11-12-32-22)26(24(27)30)14-21(28)25-17-10-9-15-5-4-6-16(15)13-17/h2-3,7-13H,4-6,14H2,1H3,(H,25,28)

InChI Key

KLPSVIUVXPAVHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC5=C(CCC5)C=C4

Origin of Product

United States

Biological Activity

The compound N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.

Structure

The molecular formula of the compound is C23H29N3O3C_{23}H_{29}N_{3}O_{3} with a molecular weight of approximately 379 g/mol. The structure features an indene moiety attached to a thieno[3,2-d]pyrimidine derivative, which is known for its diverse biological activities.

Synthesis

The synthesis involves multiple steps:

  • Formation of the Indane Moiety : This can be achieved through cyclization reactions under acidic or basic conditions.
  • Attachment of the Thieno[3,2-d]pyrimidine Ring : This involves nucleophilic substitution reactions.
  • Final Coupling : The indane and thieno components are coupled using reagents like EDCI or DCC to form the amide bond.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of thieno[3,2-d]pyrimidines have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Study: Anticancer Screening

A study screened a library of compounds on multicellular spheroids to identify novel anticancer agents. The results highlighted that certain derivatives demonstrated higher efficacy in reducing tumor growth compared to standard treatments .

The biological activity of this compound is thought to involve the following mechanisms:

  • Receptor Interaction : It may bind to specific cellular receptors influencing signaling pathways related to cell growth and apoptosis.
  • Enzyme Inhibition : The compound could inhibit key enzymes involved in cancer progression or metabolic pathways.

Other Biological Activities

In addition to anticancer effects, similar compounds have been investigated for:

  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains.
  • Anti-inflammatory Properties : Compounds with similar structures have been noted for their ability to modulate inflammatory responses.

Data Summary Table

Biological ActivityObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulates inflammatory pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thieno-Pyrimidinone Cores

N-(2,3-dihydro-1H-inden-1-yl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
  • Key Differences: This compound () replaces the 2-methoxyphenyl group with a pyrido[3',2':4,5]thieno[3,2-d]pyrimidinone system and adds methyl groups at positions 2, 7, and 7.
  • Impact : The pyrido extension increases molecular weight (MW: ~500 g/mol) and may reduce solubility compared to the parent compound. Methyl groups enhance metabolic stability but could hinder target binding due to steric effects .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
  • Key Differences: Features a simpler pyrimidinone core with a thioether linkage and dichlorophenyl substituent.
  • Physicochemical Data :

    Property Value
    Melting Point 230°C
    Molecular Weight 344.21 g/mol
    Solubility Low (DMSO required for assays)
  • Biological Relevance : The dichlorophenyl group enhances electrophilicity, favoring interactions with cysteine residues in enzymes. However, this may increase toxicity risks compared to the methoxyphenyl variant .

Fluorinated Analogues

Fluorinated Chromenone-Pyrazolo[3,4-d]pyrimidine Hybrid ()
  • Structure: Combines a chromenone scaffold with a pyrazolo-pyrimidine core and fluorine substituents.
  • Key Data :
    • Melting Point: 302–304°C
    • Mass: 571.1988 (M+1)
  • Comparison: Fluorination improves metabolic stability and bioavailability but introduces synthetic complexity. The chromenone moiety may confer antioxidant activity absent in the parent compound .

Thieno[2,3-d]pyrimidine Derivatives with Carboxamide Groups

3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides ()
  • Key Differences : Replaces the dihydroindenyl group with a phenyl carboxamide and adds a thioxo group.
  • However, the phenyl group reduces stereochemical diversity compared to dihydroindenyl .

Pharmacological and Physicochemical Data Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Activity
N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide Thieno[3,2-d]pyrimidinone 2-Methoxyphenyl, dihydroindenyl ~450 (estimated) Not reported Kinase inhibition (hypothesized)
N-(2,3-dihydro-1H-inden-1-yl)-2-(2,7,9-trimethyl-4-oxopyrido-thieno[3,2-d]pyrimidin-3-yl)acetamide Pyrido-thieno-pyrimidinone Trimethyl, pyrido extension ~500 Not reported Anticancer (in silico)
2-[(4-Methyl-6-oxo-pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidinone Dichlorophenyl, thioether 344.21 230 Antimicrobial
Fluorinated chromenone-pyrazolo[3,4-d]pyrimidine Chromenone-pyrazolo-pyrimidine Fluorine, isopropoxy 571.20 302–304 Antioxidant, kinase inhibition

Research Findings and Mechanistic Insights

  • Bioavailability : The dihydroindenyl group in the parent compound may improve membrane permeability compared to phenyl or dichlorophenyl analogues .
  • Synthetic Feasibility : Fluorinated derivatives () require multi-step synthesis, whereas the parent compound’s methoxyphenyl group simplifies functionalization .

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